molecular formula C18H21N3O B2437287 (Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide CAS No. 1147764-72-4

(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide

Cat. No.: B2437287
CAS No.: 1147764-72-4
M. Wt: 295.386
InChI Key: QAIMMUVGHFFHIM-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide is a synthetic organic compound with a complex structure that includes a cyano group, a cyclopropylpiperidine moiety, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(Z)-2-cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c19-13-15(12-14-4-2-1-3-5-14)18(22)20-16-8-10-21(11-9-16)17-6-7-17/h1-5,12,16-17H,6-11H2,(H,20,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMMUVGHFFHIM-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CCC(CC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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